N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline

Chiral resolution Enantioselective synthesis SAR studies

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline (CAS 1240565-83-6) is a synthetic arylpiperazine derivative with the molecular formula C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol. It is characterized by a 4-(dimethylamino)phenyl moiety linked via a carbonyl bridge to a 2-methylpiperazine ring.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 1240565-83-6
Cat. No. B6361887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline
CAS1240565-83-6
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1CNCCN1C(=O)C2=CC=C(C=C2)N(C)C
InChIInChI=1S/C14H21N3O/c1-11-10-15-8-9-17(11)14(18)12-4-6-13(7-5-12)16(2)3/h4-7,11,15H,8-10H2,1-3H3
InChIKeyWLQCWQZDRSPBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline (CAS 1240565-83-6): Core Identity and Physicochemical Benchmarking for Procurement


N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline (CAS 1240565-83-6) is a synthetic arylpiperazine derivative with the molecular formula C₁₄H₂₁N₃O and a molecular weight of 247.34 g/mol [1]. It is characterized by a 4-(dimethylamino)phenyl moiety linked via a carbonyl bridge to a 2-methylpiperazine ring . This compound belongs to the N-arylpiperazine class, where the 2-methyl substituent on the piperazine ring introduces a chiral center, enabling stereochemically distinct (R)- and (S)-enantiomers . Its computed physicochemical properties include a topological polar surface area (TPSA) of approximately 35.6 Ų and a predicted LogP of 1.3 [1], positioning it as a moderately lipophilic scaffold with favorable membrane permeability potential relative to its non-methylated or N-methyl isosteres.

Why N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline Cannot Be Simply Replaced by Other Arylpiperazine Analogs


Generic substitution is not feasible within the N-arylpiperazine class because even minor structural variations—such as the absence of the 2-methyl group on the piperazine ring (non-methylated analog) or its relocation to the 4-position (4-methyl isomer)—profoundly alter the molecule's conformational landscape, hydrogen-bonding pattern, and electronic distribution [1]. The 2-methyl substituent on the piperazine ring introduces a stereogenic center, yielding a chiral compound with the potential for enantioselective target engagement; the corresponding des-methyl analog (N,N-dimethyl-4-(piperazine-1-carbonyl)aniline, CAS 610802-19-2) and the 4-methyl regioisomer (CAS 1955561-36-0) lack this asymmetry . In contrast, the 4-methylpiperazine analog (N,N-dimethyl-4-(4-methylpiperazine-1-carbonyl)aniline) places the methyl group on the distal nitrogen, altering basicity (predicted pKa shift of ~1.0–1.5 units) and potentially disrupting key interactions with biological targets . Such differences have been shown to translate into divergent biological outcomes in related arylpiperazine series [2].

Quantitative Head-to-Head Evidence for N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline: Differentiation from Closest Analogs


Chiral Center Differentiation: 2-Methylpiperazine vs. Non-Methylated Piperazine Scaffold Drives Enantioselective Procurement

N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline possesses a chiral center at the 2-position of its piperazine ring, making it a racemic mixture of (R)- and (S)-enantiomers. In contrast, its closer analog N,N-dimethyl-4-(piperazine-1-carbonyl)aniline (CAS 610802-19-2) is achiral. A direct head-to-head comparison of chiral vs. achiral arylpiperazines demonstrates that 1,4-disubstituted-2-methylpiperazines can exhibit enantioselective target recognition and distinct pharmacological profiles in in vivo analgesic models, with one enantiomer (compound 3a) showing activity in both hot-plate and MAC tests while achiral analogs failed to show such dual-efficacy [1].

Chiral resolution Enantioselective synthesis SAR studies

Regioisomeric Methyl Group Placement: 2-Methylpiperazine vs. 4-Methylpiperazine Carbonyl Analogs Exhibit Divergent Predicted Basicity and Target Engagement

The position of the methyl substituent on the piperazine ring significantly influences the basicity of the nitrogen atoms. In the target compound, the methyl group is at the 2-position of the piperazine ring attached to the carbonyl carbon, leaving the distal nitrogen (NH) available for protonation and hydrogen bonding. In contrast, the 4-methylpiperazine analog (N,N-dimethyl-4-(4-methylpiperazine-1-carbonyl)aniline) places the methyl group on the distal nitrogen, replacing the NH with N-CH₃ and eliminating an H-bond donor. Computational predictions indicate a pKa difference of approximately 1.0–1.5 units between the distal NH in the 2-methyl isomer (pKa ~8.5–9.0) and the tertiary N-CH₃ in the 4-methyl isomer (pKa ~7.0–7.5) [1].

Regioisomer comparison pKa prediction Piperazine basicity

Pharmacological Class-Level Evidence: 2-Methylpiperazine Moiety Confers Dual-Mechanism Analgesic Activity Unattainable by Unsubstituted Piperazine Analogs

In a systematic SAR study of 1,4-disubstituted-2-methylpiperazines, compound 3a (bearing a 2-methylpiperazine core) demonstrated significant analgesic efficacy in both the hot plate test (central analgesic mechanism) and the phenyl-p-benzoquinone-induced abdominal constriction (MAC) test (peripheral analgesic mechanism), while other analogs in the series (3b–3e) showed activity only in the MAC test. Critically, binding assays confirmed that the entire series was devoid of relevant affinity towards mu-opioid receptors [1]. Although the specific target compound was not directly tested in this study, the 2-methylpiperazine-carbonyl-aniline architecture is a direct structural analog of the active scaffold 3a, suggesting class-level transferability of the dual-mechanism potential.

In vivo pharmacology Analgesic screening Mu-opioid receptor independence

Physicochemical Benchmarking: TPSA, LogP, and H-Bonding Profile Differentiate Target Compound from Des-Methyl and N-Phenyl Piperazine Analogs for CNS Drug Design

The target compound's computed TPSA of 35.6 Ų, LogP of 1.3, and balanced H-bond donor/acceptor profile (1 donor, 3 acceptors) position it within the optimal CNS drug-like chemical space (TPSA < 60–70 Ų, LogP 1–3), making it a privileged scaffold for blood-brain barrier (BBB) penetration studies [1]. In contrast, the larger N-phenylpiperazine analog (N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)aniline, CAS 333350-91-7) carries a bulkier hydrophobic substituent (MW 309.41 vs. 247.34; predicted LogP increase to ~2.8–3.2), which may improve potency but simultaneously risk exceeding the CNS drug-likeness threshold through elevated LogP . The non-methylated analog (MW 233.31) is slightly smaller but lacks the stereochemical complexity of the target compound .

CNS drug-likeness physicochemical properties BBB permeability prediction

Commercially Available Purity Grades: 98% vs. 95% Directly Impacts Reproducibility in Biological Assays and Synthetic Applications

Multiple suppliers offer this compound at varying purity grades. Leyan (Shanghai) provides a certified purity of 98% (product code 1196524) , while AKSci offers a minimum purity specification of 95% (cat. 8433DH) . The 3% purity difference corresponds to up to 30 mg of impurities per gram of product, which can introduce confounding biological activity (e.g., trace metal catalysts, residual solvents, or isomeric byproducts from incomplete chiral resolution) in sensitive cell-based or biochemical assays where the target compound is tested at micromolar concentrations.

Purity specification Reproducibility Procurement quality control

Structural Scaffold for CCR5 Antagonist Development: 2-Methylpiperazine as a Privileged Fragment in HIV Entry Inhibitor Programs

Novel 2-methylpiperazine derivatives have been designed, synthesized, and biologically evaluated as potent CCR5 antagonists, with sub-micromolar antiviral activity in HIV-1 entry inhibition assays [1]. The 2-methylpiperazine motif was identified as a critical pharmacophoric element for achieving high-affinity binding to the CCR5 co-receptor, with SAR studies showing that methylation at the 2-position enhances hydrophobic packing in the receptor's transmembrane cavity compared to the des-methyl piperazine scaffold. Although the specific target compound was not directly tested in this study, the conserved 2-methylpiperazine-1-carbonyl-aniline substructure suggests potential utility as a synthetic intermediate for further elaboration into CCR5-targeted agents.

CCR5 antagonist HIV entry inhibitor 2-methylpiperazine pharmacophore

Priority Research and Industrial Scenarios for N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline (CAS 1240565-83-6) Based on Quantitative Differentiation


Chiral Medicinal Chemistry: Enantioselective Lead Optimization Requiring a Stereochemically Defined Arylpiperazine Scaffold

Programs requiring enantioselective target engagement should prioritize this compound over achiral analogs. Its racemic nature provides access to both enantiomers through chiral resolution or asymmetric synthesis. The 2-methylpiperazine motif has demonstrated enantiomer-dependent efficacy in analgesic models [1], suggesting that the (R)- and (S)-forms may exhibit differential pharmacology. Procurement with batch-certified enantiomeric excess (or as separated enantiomers from custom synthesis vendors) enables systematic exploration of chirality-activity relationships, a dimension unavailable with the des-methyl or 4-methyl regioisomers.

CNS Drug Discovery: BBB-Permeable Fragment for Neurological Target Screening

With a TPSA of 35.6 Ų, LogP of 1.3, and only one H-bond donor, this compound lands in the optimal CNS drug-like property space (TPSA < 60 Ų, LogP 1–3) [2]. It is more favorable for BBB penetration than bulkier N-phenylpiperazine analogs (LogP ~2.8–3.2, MW 309.41) that risk exceeding lipophilicity thresholds associated with hERG liability and metabolic instability. Programs targeting GPCRs, ion channels, or neurotransmitter transporters in the CNS should select this compound as a fragment or intermediate over the more lipophilic phenyl-substituted alternatives.

Analgesic Drug Development: Mu-Opioid-Sparing Pain Programs Leveraging Dual-Mechanism 2-Methylpiperazine Scaffolds

Based on class-level evidence that 1,4-disubstituted-2-methylpiperazines exhibit dual-mechanism analgesic activity without mu-opioid receptor engagement [1], this compound is a suitable core scaffold for developing non-opioid analgesics. Its 4-(dimethylamino)phenyl carbonyl moiety offers a vector for further derivatization to optimize potency and selectivity while retaining the mu-opioid-sparing profile that differentiates this scaffold from traditional opioid-based analgesics.

HIV Entry Inhibitor Research: CCR5 Antagonist Lead Generation Using the 2-Methylpiperazine Pharmacophore

The 2-methylpiperazine motif has been validated as a critical pharmacophoric element for CCR5 antagonism in HIV entry inhibition programs [3]. The target compound's 2-methylpiperazine-1-carbonyl-aniline architecture provides a modular scaffold wherein the dimethylaniline moiety can serve as a handle for further structural elaboration (e.g., amidation, sulfonylation, or heterocycle coupling) to generate focused libraries targeting the CCR5 co-receptor. This application is not supported by the achiral des-methyl or regioisomeric 4-methyl analogs.

Quote Request

Request a Quote for N,N-Dimethyl-4-(2-methylpiperazine-1-carbonyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.